molecular formula C7H12O2 B080457 2,6-Heptanedione CAS No. 13505-34-5

2,6-Heptanedione

Cat. No.: B080457
CAS No.: 13505-34-5
M. Wt: 128.17 g/mol
InChI Key: VAIFYHGFLAPCON-UHFFFAOYSA-N
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Description

2,6-Heptanedione (CAS 13505-34-5), also known as heptane-2,6-dione, is a linear diketone with ketone groups at the 2nd and 6th positions of a seven-carbon chain. Its molecular formula is C₇H₁₂O₂, and it is characterized by high reactivity in organic synthesis, particularly in reductive amination and cyclization reactions . Key synthetic routes include the oxidation of 1,6-heptadiene (69% yield) and the rearrangement of trans-1,2-dimethylcyclopentane (60% yield) .

This compound is non-neurotoxic, unlike its gamma-diketone isomer 2,5-heptanedione, due to the spacing between its ketone groups . This property makes it safer for laboratory use. Applications range from synthesizing heterocycles like piperidines to serving as a precursor for ligands in coordination chemistry .

Mechanism of Action

Target of Action

2,6-Heptanedione, also known as Heptane-2,6-dione, is a 1,5-diketone . The primary targets of this compound are molecules that contain two carbonyl functionalities . These targets play a crucial role in the formation of rings through an intramolecular aldol reaction .

Mode of Action

The interaction of this compound with its targets results in an intramolecular aldol reaction . This reaction could yield either a six-membered ring product, 3-methyl-2-cyclohexenone, or a four-membered ring product, (2-methylcyclobutenyl)ethanone . The cyclohexanone product is exclusively formed . This selectivity is due to the reversibility of all steps of the mechanism, which tends to produce the most stable product .

Biochemical Pathways

The intramolecular aldol reaction of this compound affects the biochemical pathways involved in the formation of cyclic enones . The reaction leads to the formation of a six-membered ring product, 3-methyl-2-cyclohexenone . This product is more thermodynamically stable and is therefore preferably formed .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of cyclic enones . The compound’s ability to undergo an intramolecular aldol reaction and form a six-membered ring product demonstrates its potential for creating complex molecular structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept away from open flames, hot surfaces, and sources of ignition . It is also recommended to use spark-proof tools and explosion-proof equipment when handling this compound . These precautions help to prevent the ignition of organic vapors that may be released by the compound .

Biological Activity

2,6-Heptanedione, a β-diketone compound, is recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and toxicology.

Chemical Structure and Properties

This compound (C₇H₁₂O₂) features two carbonyl groups flanked by aliphatic chains, which contribute to its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, including aldol condensation and chelation with metal ions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties. It scavenges free radicals, thus potentially protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.
  • Antiproliferative Effects : Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has shown cytotoxic effects against SKOV3 ovarian cancer cells and SMMC-7721 liver cancer cells at varying concentrations (IC50 values ranging from 28.82 µg/mL to 78.03 µg/mL) .
  • Neurotoxicity : Unlike some other diketones, this compound is reported to be non-neurotoxic. This characteristic makes it a safer alternative in applications where neurotoxicity is a concern .

The mechanisms underlying the biological activities of this compound involve:

  • Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals effectively. This property is essential in mitigating oxidative damage in biological systems.
  • Cell Cycle Inhibition : By interfering with the cell cycle of cancer cells, this compound can induce apoptosis (programmed cell death), thereby reducing tumor growth .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antioxidant Study : A study assessed the antioxidant capacity of various diketones, including this compound. The results indicated a strong correlation between the compound's structure and its antioxidant effectiveness .
  • Cytotoxicity Assessment : Research on the antiproliferative effects of this compound on cancer cell lines revealed significant inhibition rates compared to control groups treated with standard chemotherapeutics like paclitaxel .
  • Toxicological Evaluation : In occupational toxicology assessments, this compound was classified as non-neurotoxic when compared to other diketones such as 2,5-hexanedione .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect IC50 Value (µg/mL) Reference
AntioxidantFree radical scavengingNot specified
AntiproliferativeInhibition of SKOV3 cells78.03
AntiproliferativeInhibition of SMMC-7721 cells28.82
NeurotoxicityNon-neurotoxicN/A

Scientific Research Applications

Chemical Applications

Chiral Building Block:
2,6-Heptanedione is utilized as a chiral building block in organic synthesis. Its stereochemistry allows for the preparation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The ability to create specific stereoisomers enhances the effectiveness of drugs and reduces side effects.

Synthesis of Complex Molecules:
The compound serves as an intermediate in the synthesis of various complex organic molecules. For instance, it can be transformed into other functionalized compounds through reactions such as aldol condensation and Michael addition.

Application Description
Chiral SynthesisUsed as a chiral building block for enantiomerically pure compounds.
Intermediate FormationActs as an intermediate in synthesizing complex organic molecules.

Biological Applications

Biological Activity Studies:
Research indicates that this compound may possess biological activity, making it a candidate for further exploration in drug development. Its role as a precursor in the biosynthesis of natural products is under investigation, potentially leading to new therapeutic agents.

Case Study: Anti-Dengue Virus Activity:
A study utilizing quantitative structure-activity relationship (QSAR) modeling has indicated that derivatives of diketones, including this compound, may exhibit anti-dengue virus activity. This highlights its potential in virology and infectious disease research .

Medicinal Applications

Pharmaceutical Intermediate:
Due to its chiral nature, this compound is being researched as a pharmaceutical intermediate. Its ability to participate in various chemical reactions makes it suitable for synthesizing drugs with specific stereochemical requirements.

Steroid Synthesis:
The compound is also involved in the total synthesis of medicinally valuable steroids. A two-step process involving diketene and formaldehyde leads to this compound, which can then be further modified to produce steroidal compounds .

Application Description
Drug DevelopmentExplored as an intermediate for drugs with specific stereochemical needs.
Steroid SynthesisUsed in synthetic pathways for producing important steroid compounds.

Industrial Applications

Polymer Production:
In industrial settings, this compound is employed in producing polymers and materials with unique properties. Incorporating this compound into polymer chains can impart chirality and influence the physical properties of the resulting materials.

Biocatalytic Reduction:
The compound can be produced through biocatalytic reduction methods using genetically engineered microorganisms. This environmentally friendly approach offers high enantioselectivity and aligns with green chemistry principles .

Application Description
Polymer ChemistryUsed to create polymers with tailored physical properties.
Green ChemistryBiocatalytic production methods enhance sustainability in manufacturing processes.

Q & A

Q. What are the common synthetic routes for 2,6-Heptanedione, and how do their yields compare?

Basic Research Question
this compound is typically synthesized via two primary methods: (1) oxidation of trans-1,2-dimethylcyclopentane, yielding ~60%, and (2) oxidation of 1,6-heptadiene, yielding ~69% . Method selection depends on precursor availability and scalability. Researchers should optimize reaction conditions (e.g., oxidizing agents, temperature) to improve efficiency.

Q. How can contradictory yield data in this compound synthesis be systematically analyzed?

Advanced Research Question
Discrepancies in reported yields (e.g., 60% vs. 69%) may arise from differences in catalysts, reaction kinetics, or purification methods. To resolve contradictions, conduct controlled experiments isolating variables (e.g., oxidant concentration, reaction time) and perform meta-analyses of published protocols. Documenting procedural details, such as equipment specifications and ambient conditions, is critical for reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is standard for structural confirmation. The diketone moiety in this compound produces distinct 1^1H NMR shifts at δ 2.15 ppm (CH3_3 groups) and δ 2.45–2.70 ppm (central CH2_2 protons) . Infrared (IR) spectroscopy further validates carbonyl stretches near 1700–1750 cm1^{-1} .

Q. How can overlapping spectral signals in this compound analysis be resolved?

Advanced Research Question
Spectral overlaps (e.g., in crowded NMR regions) can be addressed using hyphenated techniques like LC-NMR or by derivatization (e.g., forming hydrazones to shift carbonyl signals). Computational modeling (DFT) may also predict spectral patterns, aiding peak assignment .

Q. What methodologies address reproducibility challenges in this compound experiments?

Advanced Research Question
Reproducibility requires rigorous documentation of all experimental parameters (e.g., instrument calibration, solvent purity). Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by detailing "who, what, when, how, and why" for each step. For example, specify manufacturer details for custom-built setups to enable replication .

Q. How can mixed-methods approaches enhance this compound research?

Advanced Research Question
Combine quantitative synthesis studies (e.g., optimizing reaction yields) with qualitative analyses (e.g., mechanistic investigations via kinetic profiling). A mixed-methods design might ask:

  • Quantitative: "How does temperature affect this compound yield in 1,6-heptadiene oxidation?"
  • Qualitative: "What intermediate species are observed during the oxidation process?"
    This integration bridges empirical data with theoretical insights .

Q. How do experimental data for this compound stability align with theoretical predictions?

Advanced Research Question
Experimental stability studies (e.g., thermogravimetric analysis, TGA) show decomposition >400°C , whereas computational models (e.g., molecular dynamics simulations) predict bond dissociation energies. Discrepancies may arise from solvent interactions or impurities. Validate predictions via controlled experiments under inert atmospheres .

Q. What role does this compound play in coordination chemistry?

Basic Research Question
As a β-diketone, this compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu2+^{2+}, Ru3+^{3+}). Its steric hindrance (from methyl groups) influences complex geometry and reactivity. Characterization via X-ray crystallography or UV-Vis spectroscopy is recommended .

Q. How can researchers mitigate decomposition during this compound storage?

Basic Research Question
Store under anhydrous conditions at room temperature in sealed containers to prevent hydrolysis or oxidation. Monitor purity via periodic GC-MS or HPLC analyses. Avoid prolonged exposure to light, which may catalyze degradation .

Q. What strategies identify impurities in this compound batches?

Advanced Research Question
Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., side products from incomplete oxidation). Coupled with chromatographic separation (HPLC), this approach quantifies contaminants at ppm levels. Statistical tools like principal component analysis (PCA) can correlate impurity profiles with synthesis conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Heptanedione (Gamma-Diketone)

  • Structure : Ketones at positions 2 and 5 (gamma-diketone).
  • Neurotoxicity : Exhibits neurotoxic effects due to the gamma-diketone moiety, which reacts with lysine residues in proteins, causing axonal damage. In contrast, 2,6-heptanedione lacks this toxicity due to its delta-diketone spacing .
  • Applications: Limited in industrial settings due to safety concerns.
Property This compound 2,5-Heptanedione
Neurotoxicity Non-toxic Neurotoxic
Ketone Spacing Delta (positions 2 & 6) Gamma (positions 2 & 5)
Synthetic Use Cases Piperidine synthesis Restricted due to toxicity

3,5-Heptanedione Derivatives

2,6-Dimethyl-3,5-Heptanedione (CAS 18362-64-6)

  • Structure : Methyl groups at positions 2 and 6; ketones at 3 and 3.
  • Reactivity : Used in synthesizing β-diketiminate ligands. However, steric hindrance from methyl groups limits its utility in forming bulky ligands compared to 2,2,6,6-tetramethyl derivatives .
  • Applications : Intermediate in coordination chemistry and catalysis.

2,2,6,6-Tetramethyl-3,5-Heptanedione

  • Structure : Four methyl groups at positions 2 and 4.
  • Reactivity : Forms stable chelates with rare-earth metals (e.g., yttrium, americium) due to enhanced electron-withdrawing and steric effects .
  • Applications :
    • GC/MS derivatization reagent (improves electron capture detector response) .
    • Synthesis of phosphorus ylides and diruthenium complexes .
Property 2,6-Dimethyl-3,5-Heptanedione 2,2,6,6-Tetramethyl-3,5-Heptanedione
Molecular Formula C₉H₁₆O₂ C₁₁H₂₀O₂
Boiling Point Not reported 72–73°C (6 mmHg)
Key Applications Ligand precursor Metal chelation, GC derivatization

Other Isomers and Derivatives

3,6-Heptanedione

  • Bioactivity: No reported antifungal or bioactive properties, unlike this compound derivatives used in Streptomyces metabolism .

2,3-Heptanedione

Key Research Findings

Neurotoxicity Mechanism : The gamma-diketone spacing in 2,5-heptanedione is critical for neurotoxicity, a risk absent in this compound .

Synthetic Utility :

  • This compound’s reductive amination with Hantzsch ester yields trans-cyclohexylamines (72% yield) .
  • Its dimethyl derivative struggles in one-step ligand synthesis, while the tetramethyl analog excels in metal chelation .

Analytical Chemistry : The tetramethyl derivative enhances GC/MS sensitivity via acylation, unlike simpler diketones .

Properties

IUPAC Name

heptane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIFYHGFLAPCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90159233
Record name 2,6-Heptanedione
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Molecular Weight

128.17 g/mol
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Physical Description

Solid
Record name 1,3-Diacetylpropane
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CAS No.

13505-34-5
Record name 2,6-Heptanedione
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Record name 13505-34-5
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Record name 2,6-Heptanedione
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Record name Heptane-2,6-dione
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Record name 2,6-HEPTANEDIONE
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Synthesis routes and methods

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (42 g, 431 mmol) was added to a dichloromethane (500 ml) solution of glutaryl chloride (25 ml, 196 mmol) at room temperature, and pyridine (95 ml, 1.18 mol) was dropped under ice-cooled condition. After being stirred at room temperature for 2 hours, the reaction mixture was celite filtered. The filtrate was concentrated under reduced pressure, and diethyl ether (300 ml) was added. The mixture was celite filtered again, and concentrated under reduced pressure to give a Weinreb diamide product. The Weinreb diamide product was dissolved in tetrahydrofuran (500 ml), and a 3 M diethyl ether solution (160 ml, 0.470 mol) methylmagnesium bromide was slowly dropped under ice-cooled condition. After being stirred at room temperature for 4 hours, the mixture was brought back to ice-cooled condition, and water was slowly added. After extraction with ethyl acetate, the reaction liquid was washed with saturated brine. The organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was then purified by silica gel column chromatography to give heptane-2,6-dione (20.3 g, 81%).
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81%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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